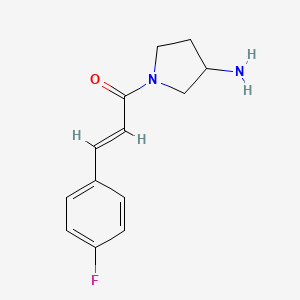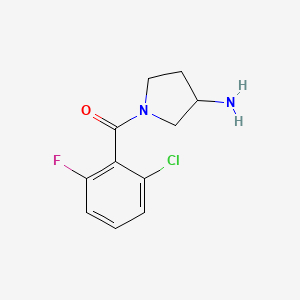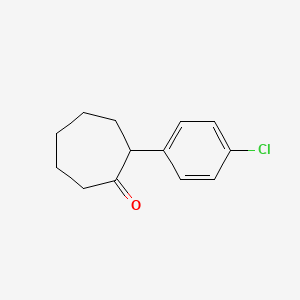
2-(4-Chlorophenyl)cycloheptan-1-one
Descripción general
Descripción
“2-(4-Chlorophenyl)cycloheptan-1-one” is a compound with the CAS Number: 107776-14-7 . It has a molecular weight of 222.71 . It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4-chlorophenyl)cycloheptanone . The Inchi Code is 1S/C13H15ClO/c14-11-8-6-10 (7-9-11)12-4-2-1-3-5-13 (12)15/h6-9,12H,1-5H2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, ketamine, include reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .
Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)cycloheptan-1-one” is a white crystalline powder. It is soluble in organic solvents such as ethanol and methanol. It has a melting point of 85-86°C and a boiling point of 320°C. This compound is stable under normal conditions, but it is sensitive to light and moisture.
Aplicaciones Científicas De Investigación
Photochemistry
Research has explored the photochemical properties of compounds similar to 2-(4-Chlorophenyl)cycloheptan-1-one, focusing on photochemical reactions and mechanisms. For instance, the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one was studied, revealing unique [2+2] cycloaddition products without phenyl migration typically associated with its cyclohexenone counterparts. X-ray crystallographic methods confirmed the structure and stereochemistry of the cycloheptenone dimers produced, offering insights into the photochemical behavior of similar compounds (Bunce, Taylor, & Holt, 1991).
Organic Synthesis and Reactivity
In organic synthesis, the reactivity and transformation of chlorophenyl derivatives have been a point of interest. Aryl cations from aromatic halides, including 4-chlorophenol, have been generated through photogeneration, demonstrating the potential for forming arylated products in various yields. This reactivity profile underlines the versatility of chlorophenyl compounds in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Material Science and Quantum Chemical Analysis
The synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one, a compound structurally related to 2-(4-Chlorophenyl)cycloheptan-1-one, was carried out to evaluate its potential as a novel NLO material. Quantum chemical and thermodynamic properties were correlated with experimental results, identifying the molecule's potential in advanced material applications (Parveen, Bishnoi, Fatma, Devi, & Verma, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRGTGJOFLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cycloheptan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



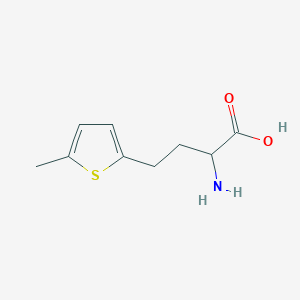

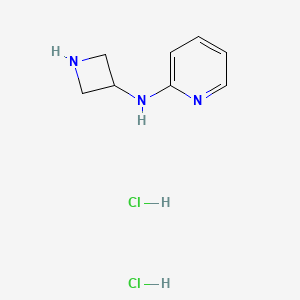
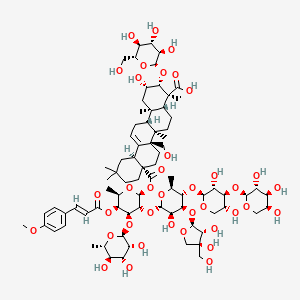
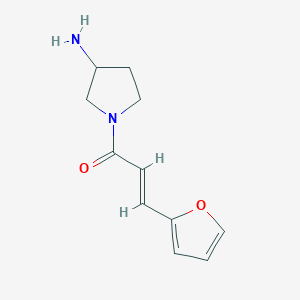
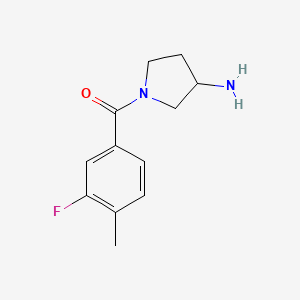



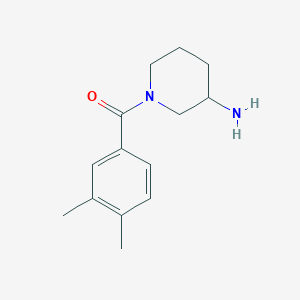
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)
